molecular formula C10H15NO4 B1408170 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid CAS No. 1447943-38-5

1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid

Cat. No.: B1408170
CAS No.: 1447943-38-5
M. Wt: 213.23 g/mol
InChI Key: VQYKIOSGAOHQPE-UHFFFAOYSA-N
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Description

1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring and a cyclopropyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid typically involves the reaction of piperidine with cyclopropyl carbonyl compounds under specific conditions. One common method includes the esterification of piperidine-1-carboxylic acid with cyclopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    Piperidine-4-carboxylic acid: Another piperidine derivative with similar structural features but different functional groups.

    Cyclopropyl carboxylic acid esters: Compounds with a cyclopropyl ester group but different core structures.

Uniqueness: 1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid is unique due to the combination of the piperidine ring and the cyclopropyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-8(13)10(4-5-10)15-9(14)11-6-2-1-3-7-11/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYKIOSGAOHQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(piperidine-1-carbonyloxy)cyclopropane-1-carboxylic acid

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